molecular formula C22H36N4O B3824604 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one

Cat. No.: B3824604
M. Wt: 372.5 g/mol
InChI Key: DFDFCOHMTQGGMR-UHFFFAOYSA-N
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Description

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-3-pyrazol-1-ylpropan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core and subsequent functionalization. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction, which allows for the formation of the spirocyclic structure with high yield and selectivity . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4

Mechanism of Action

The mechanism of action of 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O/c27-21(9-16-26-14-5-12-23-26)25-17-11-22(19-25)10-4-13-24(18-22)15-8-20-6-2-1-3-7-20/h5,12,14,20H,1-4,6-11,13,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDFCOHMTQGGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one

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